molecular formula C12H13NO B15353640 7-Methoxy-4-methylnaphthalen-1-amine

7-Methoxy-4-methylnaphthalen-1-amine

Cat. No.: B15353640
M. Wt: 187.24 g/mol
InChI Key: SKWYVXAEPXFTEH-UHFFFAOYSA-N
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Description

7-Methoxy-4-methylnaphthalen-1-amine is an organic compound belonging to the naphthalene family. It features a naphthalene ring system substituted with a methoxy group at the 7-position and a methyl group at the 4-position, along with an amine group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Amination: One common synthetic route involves the direct amination of 4-methylnaphthalen-1-ol using ammonia or an ammonium salt under high pressure and temperature.

  • Reductive Amination: Another method is reductive amination, where 4-methylnaphthalen-1-one is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Nucleophilic Substitution: A nucleophilic substitution reaction can also be employed, where a suitable leaving group on the naphthalene ring is replaced by an amine group.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as quinones.

  • Reduction: Reduction reactions can convert the amine group to an amine derivative, such as an amide or an imine.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids, such as aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Amides, imines, and other reduced derivatives.

  • Substitution: Halogenated naphthalenes, nitro compounds, and other substituted naphthalenes.

Scientific Research Applications

7-Methoxy-4-methylnaphthalen-1-amine is utilized in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Methoxy-4-methylnaphthalen-1-amine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 1-Naphthalenamine

  • N-Methylnaphthalen-1-amine

  • 4-Methylnaphthalen-1-ol

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

7-methoxy-4-methylnaphthalen-1-amine

InChI

InChI=1S/C12H13NO/c1-8-3-6-12(13)11-7-9(14-2)4-5-10(8)11/h3-7H,13H2,1-2H3

InChI Key

SKWYVXAEPXFTEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=C(C=C1)N)OC

Origin of Product

United States

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